Cryptoporic acid E
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Overview
Description
Cryptoporic acid E is a natural product found in Cryptoporus volvatus and Haploporus odorus with data available.
Scientific Research Applications
Antitumor and Anticarcinogenic Properties :
- Cryptoporic acid E has demonstrated the ability to inhibit tumor promotion in mouse skin when treated with okadaic acid, reducing both the percentage of tumor-bearing mice and the average number of tumors per mouse (Matsunaga et al., 1991).
- In another study, this compound showed effectiveness in inhibiting colon carcinogenesis in both rats and mice treated with different colon carcinogens (Narisawa et al., 1992).
Antiviral Activity :
- This compound and its derivatives have exhibited antiviral activity against the porcine reproductive and respiratory syndrome virus (Wang et al., 2015).
- Additionally, it has been found to inhibit influenza virus replication in vitro, impacting the virus RNA polymerase activity and blocking virus RNA replication and transcription (Gao et al., 2017).
Cytotoxic Activities :
- Isolates of this compound have shown certain cytotoxic activities against various tumor cell lines, with some compounds exhibiting comparable activity to cis-platin (Zhou et al., 2016).
Chemical Diversity and Potential in Natural Product Drug Discovery :
- A study on metabolomics-based prioritization of fungal species for natural product drug discovery highlighted Cryptoporus volvatus, the source of this compound, as a species rich in unique metabolites, demonstrating its potential in the field of drug discovery (Pham et al., 2021).
Inhibition of Superoxide Anion Radical Release :
- This compound has been identified as an inhibitor of superoxide anion radical release, suggesting its potential role in inflammatory processes and oxidative stress management (Asakawa et al., 1992).
Properties
CAS No. |
120001-10-7 |
---|---|
Molecular Formula |
C45H68O15 |
Molecular Weight |
849 g/mol |
IUPAC Name |
(3S,4R)-4-[[(1S,4aR,5R,8aS)-5-[[(2S,3R)-3-[[(1S,4aR,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-2-(carboxymethyl)-4-methoxy-4-oxobutanoyl]oxymethyl]-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C45H68O15/c1-26-12-14-32-42(3,24-46)16-10-18-44(32,5)30(26)22-59-37(41(54)57-9)29(21-35(49)50)39(52)60-25-43(4)17-11-19-45(6)31(27(2)13-15-33(43)45)23-58-36(40(53)56-8)28(20-34(47)48)38(51)55-7/h28-33,36-37,46H,1-2,10-25H2,3-9H3,(H,47,48)(H,49,50)/t28-,29-,30-,31-,32-,33-,36+,37+,42-,43-,44+,45+/m0/s1 |
InChI Key |
PCFMECNNYYMDRS-VTRNTCPLSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CO[C@H]([C@H](CC(=O)O)C(=O)OC[C@@]3(CCC[C@]4([C@H]3CCC(=C)[C@@H]4CO[C@H]([C@H](CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |
SMILES |
CC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |
Synonyms |
cryptoporic acid E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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